molecular formula C3H5NaO2 B116944 Sodium propionate-13C3 CAS No. 152571-51-2

Sodium propionate-13C3

Cat. No. B116944
M. Wt: 99.039 g/mol
InChI Key: JXKPEJDQGNYQSM-HCULJTSZSA-M
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Description

Sodium propionate-13C3, also known as Propionic acid-13C3 sodium salt, is a compound with the linear formula 13CH313CH213CO2Na . It has a molecular weight of 99.04 . It is suitable for mass spectrometry (MS) .


Synthesis Analysis

Sodium propionate-13C3 is prepared by neutralizing propionic acid with sodium hydroxide . In a study, sodium propionate was extracted from tobacco with hydrochloric acid, where it was converted to propionic acid, and partitioned into tert-butyl methyl ether (MTBE) with excess sodium chloride .


Molecular Structure Analysis

The molecular structure of Sodium propionate-13C3 is represented by the linear formula 13CH313CH213CO2Na . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Sodium propionate-13C3 is suitable for mass spectrometry (MS) . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .


Physical And Chemical Properties Analysis

Sodium propionate-13C3 is a solid substance suitable for mass spectrometry (MS). It has a melting point of 285-286 °C (lit.) .

Scientific Research Applications

  • Synthesis Techniques : Sodium [3-13C]- and [3-13CD3]propionate were synthesized from 2,4,4-trimethyl-2-oxazoline, demonstrating a method for producing multiply labelled sodium propionate. This process is important for creating compounds used in scientific studies, particularly in NMR spectroscopy and mass spectrometry (Iida, Uegaki, & Kajiwara, 1994).

  • Medical Research : Sodium propionate was investigated for its effects on intestinal barrier function, inflammation, and oxidative stress in a study on colitis in mice. It showed potential therapeutic effects, such as ameliorating body weight loss, colon-length shortening, and colonic damage (Tong et al., 2016).

  • Metabolic Pathways : Research into the degradation of sodium propionate in anaerobic conditions revealed a significant conversion to butyrate, demonstrating a direct pathway from propionate to butyrate. This study provides insights into microbial metabolism in environments like industrial digesters (Tholozan et al., 1988).

  • Biosynthesis Studies : Sodium propionate-13C was used in carbon 13 NMR studies to explore the biosynthesis of certain hydrocarbons in insects. It helped in understanding the metabolic pathways of propionate in organisms like houseflies and cockroaches (Dillwith et al., 1982; Blomquist et al., 1976).

  • Agricultural Research : Sodium propionate was studied for its potential to enhance growth performance, immune-related gene expression, and disease resistance in aquatic animals, such as goldfish. This shows its potential use in improving aquaculture practices (Sheikhzadeh et al., 2021).

  • Environmental Science : In a study on enhanced biological phosphorus removal systems, sodium propionate-13C was used to investigate the metabolic pathways of propionate utilization by phosphorus-accumulating organisms in activated sludge. This is relevant for understanding and improving wastewater treatment processes (Lemos et al., 2003).

  • Investigation of Diseases : Sodium propionate was used in a breath test as a non-invasive method to assess hepatic propionate oxidative capacity, providing insights into the severity and therapeutic effects of liver-targeted therapies for disorders like methylmalonic acidemia (Manoli et al., 2021).

Safety And Hazards

Sodium propionate-13C3 can cause serious eye irritation . Contact with skin may cause irritation . Ingestion of large amounts may cause nausea and vomiting . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .

Future Directions

Sodium propionate-13C3 has potential applications in the medical field due to its anti-inflammatory and antioxidant properties . It has been shown to have a potent antiproliferative effect on various tumor cell types . Therefore, strategies aimed at targeting sodium propionate could be a promising approach in inducing apoptosis and autophagy pathways for GBM treatment through interaction with type γ of the PPAR receptor .

properties

IUPAC Name

sodium;(1,2,3-13C3)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-HCULJTSZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583976
Record name Sodium (~13~C_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium propionate-13C3

CAS RN

152571-51-2
Record name Sodium (~13~C_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium propionate-13C3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of example 1 was followed, 390 g of propionic acid and 500 g of sodium propionate being used and the mixture being heated to 165° C. until a homogeneous liquid mixture was obtained. The resultant comminuted solid (817 g) had a propionic acid content of 43.46% by weight and a water content of 0.19% by weight.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
817 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium propionate-13C3
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Reactant of Route 6
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Citations

For This Compound
3
Citations
CM Hasenour, M Rahim, JD Young - Cell reports, 2020 - cell.com
Isotope-based assessment of metabolic flux is achieved through a judicious balance of measurements and assumptions. Recent publications debate the validity of key assumptions …
Number of citations: 32 www.cell.com
A Duscha, B Gisevius, S Hirschberg, N Yissachar… - Cell, 2020 - cell.com
Short-chain fatty acids are processed from indigestible dietary fibers by gut bacteria and have immunomodulatory properties. Here, we investigate propionic acid (PA) in multiple …
Number of citations: 349 www.cell.com
J Fleischman - 2023 - deepblue.lib.umich.edu
I have investigated the response to nutritional and metabolic modifications in a rat model of cardiorespiratory fitness (CRF) to better understand the physiological and molecular …
Number of citations: 0 deepblue.lib.umich.edu

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